5-(1H-pyrrol-2-yl)isoxazole
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Overview
Description
5-(1H-pyrrol-2-yl)isoxazole is a heterocyclic compound that contains both a pyrrole and an isoxazole ring Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
5-(1H-pyrrol-2-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-pyrrol-2-yl)isoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction between nitrile oxides and alkynes. This method is known for its high regioselectivity and efficiency. Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of metal catalysts such as copper (I) or ruthenium (II) to enhance the reaction efficiency. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-(1H-pyrrol-2-yl)isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the labile N–O bond in the isoxazole ring allows for the formation of various 1,3-bifunctional derivatives of carbonyl compounds .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl derivatives, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of 5-(1H-pyrrol-2-yl)isoxazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Oxazole: Contains an oxygen atom at position 1 and a nitrogen atom at position 3.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms at positions 1 and 2, respectively.
Pyrazole: Contains two nitrogen atoms at positions 1 and 2 in a five-membered ring.
Uniqueness: 5-(1H-pyrrol-2-yl)isoxazole is unique due to the presence of both a pyrrole and an isoxazole ring in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities set it apart from other similar compounds .
Properties
IUPAC Name |
5-(1H-pyrrol-2-yl)-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-2-6(8-4-1)7-3-5-9-10-7/h1-5,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPGETFDVKMTBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=CC=NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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